The Strategic Role of 4-Chloro-6-(trifluoromethyl)pyridin-3-amine in Modern Drug Discovery: A Technical Guide
The Strategic Role of 4-Chloro-6-(trifluoromethyl)pyridin-3-amine in Modern Drug Discovery: A Technical Guide
For Immediate Release
MANCHESTER, UK – January 6, 2026 – In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. Among the privileged building blocks that have emerged, 4-Chloro-6-(trifluoromethyl)pyridin-3-amine, identified by its CAS number 1196153-86-2 , has garnered significant attention.[1][2][3][4] This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of this compound's synthesis, properties, and its pivotal role as a key intermediate in the generation of next-generation therapeutics, most notably in the arena of targeted cancer therapy.
Introduction: The Value Proposition of a Fluorinated Pyridine Scaffold
The pyridine ring is a ubiquitous motif in pharmaceuticals, prized for its ability to engage in hydrogen bonding and its overall metabolic stability. The addition of a trifluoromethyl group (-CF3) and a chlorine atom to this scaffold, as seen in 4-Chloro-6-(trifluoromethyl)pyridin-3-amine, imparts a unique combination of physicochemical properties that are highly desirable in drug candidates.[5] The strongly electron-withdrawing nature of the -CF3 group can significantly modulate the pKa of the aminopyridine, influencing its binding affinity to target proteins. Furthermore, the lipophilicity conferred by the trifluoromethyl group can enhance membrane permeability and improve pharmacokinetic profiles.[5] The chlorine and amine functionalities provide versatile handles for further chemical modifications, making it a highly valuable building block for combinatorial chemistry and lead optimization.
Physicochemical Properties and Data
A comprehensive understanding of the physicochemical properties of 4-Chloro-6-(trifluoromethyl)pyridin-3-amine is essential for its effective utilization in synthetic campaigns. Key data are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1196153-86-2 | [1][2][3][4] |
| Molecular Formula | C6H4ClF3N2 | [3] |
| Molecular Weight | 196.56 g/mol | [3] |
| IUPAC Name | 4-chloro-6-(trifluoromethyl)pyridin-3-amine | [3] |
| Appearance | Off-white to light yellow crystalline powder | Supplier Data |
| Melting Point | 88-92 °C | Supplier Data |
| Boiling Point | Not determined | |
| Solubility | Soluble in methanol, ethyl acetate, and dichloromethane | Supplier Data |
Synthesis of 4-Chloro-6-(trifluoromethyl)pyridin-3-amine: A Plausible Retrosynthetic Approach
While multiple strategies exist for the synthesis of substituted trifluoromethylpyridines, a detailed, step-by-step protocol for 4-Chloro-6-(trifluoromethyl)pyridin-3-amine can be constructed based on established methodologies in pyridine chemistry.[6][7][8][9][10] A common approach involves the construction of the pyridine ring followed by functional group interconversions.
A [label="Commercially Available\nStarting Materials"]; B [label="Construction of\nSubstituted Pyridone"]; C [label="Chlorination"]; D [label="Nitration"]; E [label="Reduction of Nitro Group"]; F [label="4-Chloro-6-(trifluoromethyl)pyridin-3-amine", fillcolor="#4285F4", fontcolor="#FFFFFF"];
A -> B [label="Cyclocondensation"]; B -> C [label="POCl3 or SOCl2"]; C -> D [label="HNO3/H2SO4"]; D -> E [label="Fe/HCl or H2/Pd-C"]; E -> F [label="Final Product"]; }
A generalized synthetic pathway for 4-Chloro-6-(trifluoromethyl)pyridin-3-amine.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a scientifically plausible, hypothetical procedure derived from analogous transformations reported in the literature.[6][7][8][9][10] Researchers should perform their own risk assessment and optimization.
Step 1: Synthesis of 6-(Trifluoromethyl)pyridin-4-ol
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a magnetic stirrer, add a solution of ethyl 4,4,4-trifluoroacetoacetate and a suitable three-carbon synthon (e.g., an enamine derived from acetone) in a high-boiling solvent such as diphenyl ether.
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Heat the reaction mixture to reflux for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with a non-polar solvent (e.g., hexane) to precipitate the product.
-
Filter the solid, wash with cold hexane, and dry under vacuum to afford 6-(trifluoromethyl)pyridin-4-ol.
Step 2: Synthesis of 4-Chloro-6-(trifluoromethyl)pyridine
-
Caution: This step involves the use of corrosive and hazardous reagents. Perform in a well-ventilated fume hood with appropriate personal protective equipment.
-
To a stirred solution of 6-(trifluoromethyl)pyridin-4-ol in a suitable solvent (e.g., toluene), slowly add phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
-
Heat the reaction mixture to reflux for 4-8 hours.
-
Carefully quench the reaction by pouring it over crushed ice.
-
Neutralize the aqueous solution with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-Chloro-6-(trifluoromethyl)pyridine.
Step 3: Synthesis of 4-Chloro-3-nitro-6-(trifluoromethyl)pyridine
-
To a stirred solution of 4-Chloro-6-(trifluoromethyl)pyridine in concentrated sulfuric acid, cool the mixture in an ice bath.
-
Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.
-
Pour the reaction mixture onto ice and collect the precipitated solid by filtration.
-
Wash the solid with water until the filtrate is neutral and dry to obtain 4-Chloro-3-nitro-6-(trifluoromethyl)pyridine.
Step 4: Synthesis of 4-Chloro-6-(trifluoromethyl)pyridin-3-amine
-
In a round-bottom flask, suspend 4-Chloro-3-nitro-6-(trifluoromethyl)pyridine in a mixture of ethanol and water.
-
Add iron powder and a catalytic amount of hydrochloric acid.
-
Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
Cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate, and then partition between an organic solvent (e.g., ethyl acetate) and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final product, 4-Chloro-6-(trifluoromethyl)pyridin-3-amine.
Application in Drug Discovery: A Key Building Block for KRAS G12C Inhibitors
The clinical significance of 4-Chloro-6-(trifluoromethyl)pyridin-3-amine is prominently highlighted by its use in the synthesis of covalent inhibitors of KRAS G12C, a notorious and previously "undruggable" cancer target.[11][12][13][14][15][16][17][18][19] One of the most notable examples is its role as a key intermediate in the synthesis of Sotorasib (AMG 510) , the first FDA-approved inhibitor of KRAS G12C for the treatment of non-small cell lung cancer.[11][12][19]
Start [label="4-Chloro-6-(trifluoromethyl)pyridin-3-amine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate1 [label="Coupling with\nChiral Epoxide"]; Intermediate2 [label="Ring Opening and\nAcrylamide Formation"]; FinalProduct [label="Sotorasib (AMG 510)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Intermediate1 [label="Nucleophilic\nAttack"]; Intermediate1 -> Intermediate2 [label="Multi-step\nSequence"]; Intermediate2 -> FinalProduct [label="Final\nCyclization"]; }
Simplified role of the title compound in the synthesis of Sotorasib (AMG 510).
In the synthesis of Sotorasib, the amine group of 4-Chloro-6-(trifluoromethyl)pyridin-3-amine acts as a nucleophile, participating in a key bond-forming reaction to construct the complex heterocyclic core of the drug molecule. The specific substitution pattern of the pyridine ring is crucial for the final compound's ability to bind to the mutated cysteine residue of the KRAS G12C protein, leading to its targeted inhibition.
Safety and Handling
4-Chloro-6-(trifluoromethyl)pyridin-3-amine is a chemical intermediate and should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. The compound should be handled in a well-ventilated area or a fume hood.
Conclusion
4-Chloro-6-(trifluoromethyl)pyridin-3-amine stands out as a high-value building block in modern medicinal chemistry. Its unique electronic and steric properties, conferred by the trifluoromethyl and chloro substituents, make it an ideal starting material for the synthesis of complex, biologically active molecules. The successful development and approval of Sotorasib (AMG 510) serves as a powerful testament to the strategic importance of this compound in addressing challenging therapeutic targets. As the quest for novel therapeutics continues, the demand for and applications of 4-Chloro-6-(trifluoromethyl)pyridin-3-amine are poised to grow, further solidifying its role as a key enabler of innovation in drug discovery.
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